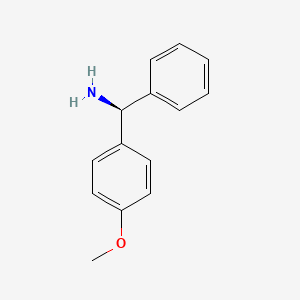![molecular formula C13H14ClN3O4 B13057182 ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13057182.png)
ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings
Méthodes De Préparation
The synthesis of ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate in an alkaline medium to form the azo compound.
Carbamoylation: The resulting azo compound is then reacted with ethyl chloroformate to introduce the carbamate group, yielding the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the cleavage of the azo bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s effects are mediated through its ability to bind to and modify proteins, enzymes, and DNA, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate can be compared with other azo dyes and carbamate compounds. Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]urea: Similar structure but with a urea group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14ClN3O4 |
|---|---|
Poids moléculaire |
311.72 g/mol |
Nom IUPAC |
ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,18H,3H2,1-2H3,(H,15,19,20)/b11-8-,17-16? |
Clé InChI |
SBSJWJUHJZRFQW-VCFZZQIGSA-N |
SMILES isomérique |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
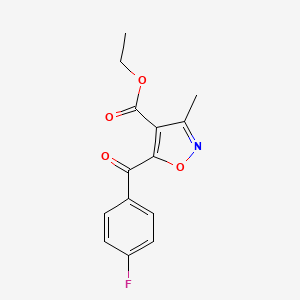
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
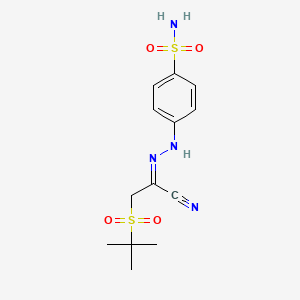
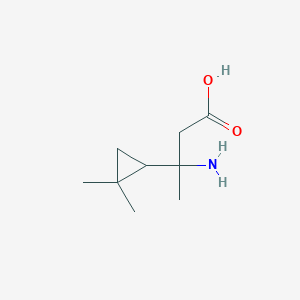
![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)

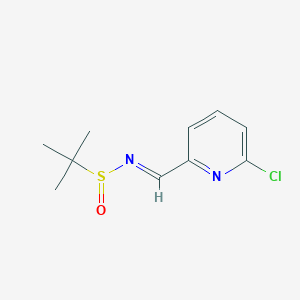
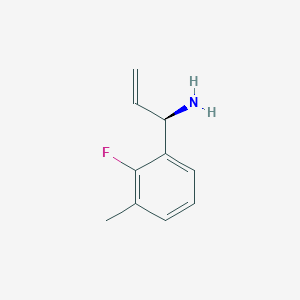

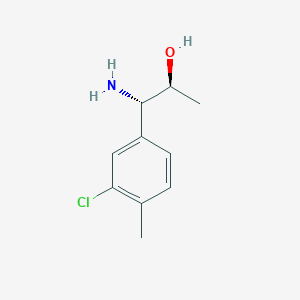
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
